molecular formula C12H17BrN2 B13216817 N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

Katalognummer: B13216817
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: ZUGUFSGGCPCXGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine is an organic compound with the molecular formula C12H17BrN2. This compound features a bromophenyl group attached to a pyrrolidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-bromobenzyl chloride with 1-methylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine
  • N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine
  • N-[(3-iodophenyl)methyl]-1-methylpyrrolidin-3-amine

Uniqueness

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its fluorine, chlorine, or iodine analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in certain chemical and biological applications .

Eigenschaften

Molekularformel

C12H17BrN2

Molekulargewicht

269.18 g/mol

IUPAC-Name

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17BrN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3

InChI-Schlüssel

ZUGUFSGGCPCXGD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1)NCC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.